Meliatoxin A1

Description

Properties

CAS No. |

77196-03-3 |

|---|---|

Molecular Formula |

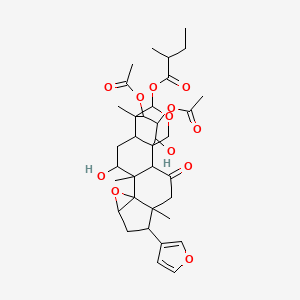

C35H46O12 |

Molecular Weight |

658.7 g/mol |

IUPAC Name |

[20,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] 2-methylbutanoate |

InChI |

InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-23(39)33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-24-35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3 |

InChI Key |

PRAMYZIXNOZDQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC5(C46C(O6)CC5C7=COC=C7)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Meliatoxin A1 typically involves the extraction from the fruit of Melia azedarach. The process includes drying the fruit, milling the seeds, and preparing aqueous extracts . The extraction can be performed using various solvents such as methanol, benzene, hexane, and acetone .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction. The large-scale extraction would involve the collection of Melia azedarach fruits, followed by drying, milling, and solvent extraction. The choice of solvent and extraction conditions would be optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Meliatoxin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol, ethanol, and acetone are frequently used in these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Antimicrobial Activity

Meliatoxin A1 exhibits potent antimicrobial properties against a range of pathogens. Studies have shown that extracts from Melia azedarach, particularly those containing this compound, demonstrate significant activity against bacteria and fungi.

- Bacterial Inhibition : Research indicates that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli. In a comparative study, the effectiveness of this compound was measured against standard antibiotics, showing promising results in treating bacterial infections in animal models .

- Fungal Activity : The ethanolic extract containing this compound has shown antifungal activity against species such as Aspergillus flavus and Candida albicans. This property suggests potential applications in treating fungal infections .

Antiviral Properties

This compound has been investigated for its antiviral effects, particularly against viruses that affect livestock and humans.

- Foot-and-Mouth Disease Virus : A peptide derived from Melia azedarach leaves, known as Meliacine, has been shown to inhibit the replication of the foot-and-mouth disease virus. This highlights the potential use of this compound in veterinary medicine .

- Herpes Simplex Virus : Studies have indicated that compounds isolated from Melia azedarach can inhibit the multiplication of herpes simplex virus without exhibiting cytotoxic effects on host cells .

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent research. Various studies have demonstrated its efficacy against different cancer cell lines.

- Cell Line Studies : Jafari et al. (2013) evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The results indicated a significant reduction in cell viability, suggesting that this compound may serve as a potential chemotherapeutic agent .

- Mechanism of Action : The mechanism behind its anticancer effects is believed to involve apoptosis induction and inhibition of cell proliferation pathways, although further research is needed to fully elucidate these mechanisms .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Wound Healing : Topical applications of Melia azedarach extracts containing this compound have shown enhanced wound healing in diabetic rats, indicating its potential role in regenerative medicine .

- Cytokine Modulation : Preliminary studies suggest that this compound may modulate cytokine production, which could be advantageous in managing conditions characterized by chronic inflammation .

Table 1: Summary of Pharmacological Activities of this compound

Case Study 1: Antibacterial Efficacy

In a controlled study involving rabbits with skin infections caused by Staphylococcus aureus, treatment with this compound significantly reduced infection rates compared to standard treatments like neomycin. This study highlights the compound's potential as an alternative antibacterial agent .

Case Study 2: Cancer Cell Line Testing

A comprehensive analysis conducted by Jafari et al. (2013) demonstrated that treatment with this compound led to a marked decrease in cell viability across multiple cancer cell lines, suggesting its potential use in developing novel cancer therapies .

Mechanism of Action

The mechanism of action of Meliatoxin A1 involves its interaction with various molecular targets and pathways. The compound exerts its effects by disrupting the normal physiological processes of insects, leading to their death . It acts as an antifeedant, oviposition deterrent, and growth regulator. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the insect’s nervous system and hormonal balance .

Comparison with Similar Compounds

Conclusion

This compound is a fascinating compound with diverse biological activities and significant potential in various scientific research fields Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry

Biological Activity

Meliatoxin A1 is a biologically active compound derived from the seeds and bark of Melia azedarach, commonly known as the chinaberry tree. This compound has attracted considerable attention due to its diverse biological activities, including cytotoxic, antimicrobial, and antifeedant properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of tetranortriterpenes, characterized by a unique chemical structure that contributes to its biological effects. The molecular formula is CHO, with a molecular weight of 416.52 g/mol. Its structure allows for interactions with various biological targets, influencing cellular processes.

1. Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Wnt signaling pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS (gastric) | 10.5 | Caspase activation |

| HCT116 (colon) | 8.2 | Wnt signaling inhibition |

| MCF-7 (breast) | 12.3 | Induction of apoptosis |

2. Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies by organism and concentration.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Candida albicans | 30 |

3. Antifeedant Activity

Research indicates that this compound possesses antifeedant properties, making it a potential candidate for pest control in agriculture. Its effectiveness in deterring herbivores can be attributed to its bitter taste and toxicity.

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study conducted on AGS gastric cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased caspase-3 activity, suggesting that this compound effectively triggers apoptosis in these cells.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 15 µg/mL, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.